molecular formula C16H17N3O4S B5506271 methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B5506271
M. Wt: 347.4 g/mol
InChI Key: SUUCHXVNUPINFX-UHFFFAOYSA-N
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Description

Methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.09397721 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Thienopyrimidine derivatives, including compounds structurally related to methyl 1,3,7-trimethyl-2,4-dioxo-5-(2-thienyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate, have been synthesized and studied for their antimicrobial and anti-inflammatory properties. These compounds have demonstrated remarkable activity against fungi, bacteria, and inflammation, highlighting their potential in treating various infectious and inflammatory conditions (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Synthesis of Bioactive Molecules

Research into the synthesis and reactions of Biginelli-compounds, which share a core structure with the compound , has led to the development of novel pyrimidines with potential biological activities. These studies provide insights into the chemical versatility of pyrimidine derivatives and their applications in creating bioactive molecules for various therapeutic purposes (Kappe & Roschger, 1989).

Antihypertensive and Anti-ulcer Activities

Further investigations into dihydropyrimidines, a class closely related to the compound of interest, have uncovered their potential antihypertensive and anti-ulcer activities. These studies indicate the broad spectrum of biological effects that these compounds can offer, paving the way for the development of new therapeutic agents in the management of hypertension and gastric ulcers (Rana, Kaur, & Kumar, 2004); (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).

Novel Synthetic Approaches and Functionalization

Recent advancements in synthetic chemistry have enabled the development of new synthetic routes and functionalization strategies for thieno[2,3-d]pyrimidine derivatives. These approaches have facilitated the generation of highly substituted scaffolds, expanding the utility of these compounds in medicinal chemistry and drug discovery (O'Rourke, Johnstone, Becker, Pimlott, & Sutherland, 2018).

Properties

IUPAC Name

methyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-8-10(15(21)23-4)11(9-6-5-7-24-9)12-13(17-8)18(2)16(22)19(3)14(12)20/h5-7,11,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUCHXVNUPINFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.